Di-tert-butoxy(diisocyanato)silane
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Overview
Description
Di-tert-butoxy(diisocyanato)silane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of two tert-butoxy groups and two isocyanate groups attached to a silicon atom. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Di-tert-butoxy(diisocyanato)silane can be synthesized through several methods. One common synthetic route involves the reaction of tetraacetoxysilane with tert-butanol. This reaction is typically carried out at temperatures up to 60°C, resulting in the formation of di-tert-butoxydiacetoxysilane . Another method involves the reaction of di-tert-butoxydichlorosilane with acetic acid in the presence of acid acceptors and solvents . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
Di-tert-butoxy(diisocyanato)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in the formation of reduced silicon compounds.
Substitution: The isocyanate groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products
Scientific Research Applications
Di-tert-butoxy(diisocyanato)silane has several scientific research applications, including:
Biology: The compound’s reactivity makes it useful in various biological applications, including the modification of biomolecules.
Industry: It is used as an adhesion promoter in the production of sealants and other industrial products
Mechanism of Action
The mechanism of action of di-tert-butoxy(diisocyanato)silane involves its reactivity with various molecular targets. The isocyanate groups can react with nucleophiles, leading to the formation of stable products. The tert-butoxy groups can undergo hydrolysis, releasing tert-butanol and forming silanol groups. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparison with Similar Compounds
Di-tert-butoxy(diisocyanato)silane can be compared with other similar compounds, such as:
Di-tert-butoxydiacetoxysilane: This compound has similar tert-butoxy groups but different functional groups attached to the silicon atom.
Di-tert-butylsilane: This compound has tert-butyl groups attached to the silicon atom instead of tert-butoxy groups.
Di-tert-butyl dicarbonate: This compound has tert-butyl groups attached to a carbonate group instead of a silicon atom. The uniqueness of this compound lies in its combination of tert-butoxy and isocyanate groups, which confer specific reactivity and applications.
Properties
CAS No. |
184872-98-8 |
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Molecular Formula |
C10H18N2O4Si |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
diisocyanato-bis[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C10H18N2O4Si/c1-9(2,3)15-17(11-7-13,12-8-14)16-10(4,5)6/h1-6H3 |
InChI Key |
DAEGPDNWBMLHSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si](N=C=O)(N=C=O)OC(C)(C)C |
Origin of Product |
United States |
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